molecular formula C24H20FN5O2S B2908689 N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea CAS No. 1189704-03-7

N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea

Numéro de catalogue B2908689
Numéro CAS: 1189704-03-7
Poids moléculaire: 461.52
Clé InChI: RYLWWWLLVWHTDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea, also known as EPI-001, is a small molecule inhibitor that targets the androgen receptor (AR) and has been studied extensively in the field of prostate cancer research.

Mécanisme D'action

N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea binds to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the receptor from interacting with coactivators and ultimately inhibits its activity. Inhibition of the androgen receptor activity can lead to decreased proliferation of prostate cancer cells and increased sensitivity to other therapies.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea can inhibit the growth of prostate cancer cells in vitro and in vivo. Additionally, N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has been shown to inhibit the activity of the androgen receptor in a dose-dependent manner. N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has also been shown to be selective for the androgen receptor over other nuclear receptors, which reduces the potential for off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. Additionally, N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has been shown to be selective for the androgen receptor, which reduces the potential for off-target effects. However, N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has a short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea. One area of research is the development of more potent and selective inhibitors of the androgen receptor. Another area of research is the investigation of the role of N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea in other types of cancer that are driven by the androgen receptor, such as breast cancer. Additionally, research is needed to determine the optimal dosing and delivery methods for N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea in vivo. Finally, studies are needed to investigate the potential for combination therapy with N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea and other therapies for prostate cancer.

Méthodes De Synthèse

The synthesis of N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea involves a multi-step process starting with the reaction of 4-ethylphenylamine with 2-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-phenyl-1H-indol-3-yl isocyanate to form N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea.

Applications De Recherche Scientifique

N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has been extensively studied for its potential use in the treatment of prostate cancer. Prostate cancer is the second most common cancer in men worldwide, and the androgen receptor plays a critical role in the development and progression of this disease. N-(4-ethylphenyl)-N'-(2-phenyl-1H-indol-3-yl)urea has been shown to inhibit the activity of the androgen receptor, which can slow the growth of prostate cancer cells.

Propriétés

IUPAC Name

2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-14(2)15-5-9-18(10-6-15)27-20(31)11-30-24(32)29-13-26-21-19(12-33-22(21)23(29)28-30)16-3-7-17(25)8-4-16/h3-10,12-14H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLWWWLLVWHTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.